N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide
Description
Properties
Molecular Formula |
C20H23FN2O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C20H23FN2O3S/c1-22(2)18-9-3-15(4-10-18)13-23(19-11-12-27(25,26)14-19)20(24)16-5-7-17(21)8-6-16/h3-10,19H,11-14H2,1-2H3 |
InChI Key |
HHJBEVUBWVSPGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tetrahydrothiophene
The sulfone group is introduced via oxidation of tetrahydrothiophene using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 12 hours, achieving >95% conversion. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to RT provide comparable yields but require stricter temperature control.
Table 1: Oxidation Conditions Comparison
| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 60 | 12 | 95 |
| mCPBA | DCM | 0→25 | 6 | 92 |
| Ozone | MeOH/H₂O | -78→25 | 3 | 88 |
Amine Generation via Gabriel Synthesis
The resulting tetrahydrothiophene sulfone undergoes Gabriel synthesis to install the amine group:
-
Phthalimide Protection : React with potassium phthalimide in DMF at 120°C (86% yield).
-
Hydrazinolysis : Treat with hydrazine hydrate in ethanol to liberate the primary amine (78% yield).
N-[4-(Dimethylamino)benzyl]amine Preparation
Reductive Amination Protocol
4-(Dimethylamino)benzaldehyde reacts with ammonium acetate in methanol under hydrogen gas (1 atm) using palladium on carbon (Pd/C) catalyst:
Alternative Pathway: Nitro Reduction
For higher purity:
-
Nitration of 4-fluorobenzyl chloride followed by dimethylamination.
-
Catalytic hydrogenation (H₂, Ra-Ni) reduces nitro to amine (92% yield).
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
A benchmark method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt):
-
Molar Ratio : 1:1:1 (acid:EDC:HOBt)
-
Solvent : Anhydrous DMF or CH₂Cl₂
Table 2: Coupling Reagent Efficiency
| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 0→25 | 82 | 98.5 |
| HATU/DIPEA | CH₂Cl₂ | -15→25 | 88 | 99.1 |
| DCC/NHS | THF | 25 | 75 | 97.8 |
Schotten-Baumann Conditions
For scale-up:
-
4-Fluorobenzoyl chloride (1.2 eq) added to amine mixture in NaOH/CH₂Cl₂
-
Rapid reaction (30 min) but lower yield (68%) due to hydrolysis side reactions.
Critical Process Optimization Parameters
Temperature Control in Coupling
Maintaining ≤25°C during acyl chloride addition reduces epimerization. Cryogenic conditions (-15°C) with HATU improve stereochemical integrity but increase costs.
Solvent Selection Impact
Polar Aprotic Solvents :
-
DMF enhances reactivity but complicates purification.
-
THF allows easier workup but slows reaction kinetics.
Table 3: Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant | Reaction Time (h) | Isolated Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 2 | 82 |
| CH₂Cl₂ | 8.93 | 4 | 79 |
| THF | 7.52 | 6 | 75 |
Purification Techniques
-
Crystallization : Optimal from ethyl acetate/hexane (3:1) gives 98% purity.
-
Chromatography : Necessary when using DMF, with eluent gradients from 5→30% EtOAc in hexane.
Scalability and Industrial Considerations
Continuous Flow Approach
Microreactor technology reduces reaction time from hours to minutes:
Green Chemistry Metrics
-
E-factor : 18.7 (batch) vs 5.2 (flow)
-
PMI : 23.1 vs 8.4 kg/kg product
-
Solvent recovery systems improve sustainability.
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=8.4 Hz, 2H, aromatic), 4.45 (m, 1H, CH-N), 3.12 (s, 6H, N(CH₃)₂).
-
HRMS : m/z 373.1584 [M+H]⁺ (calc. 373.1589).
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1. Anticancer Activity
Research indicates that N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of several human cancer cell lines. For example, it has been tested against a panel of approximately sixty cancer cell lines following the National Cancer Institute (NCI) protocols, demonstrating significant cell growth inhibition rates .
2. Mechanism of Action
The compound's mechanism of action may involve:
- Inhibition of Cell Proliferation : It may interfere with the cell cycle or induce apoptosis in cancer cells.
- Targeting Specific Pathways : The compound could modulate signaling pathways involved in tumor growth and survival.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antitumor Studies : A study conducted by the NCI demonstrated that this compound exhibited significant antitumor activity against multiple cancer cell lines, suggesting its potential as a lead compound for further development .
- Neuroprotective Effects : Preliminary investigations suggest that this compound may possess neuroprotective properties, possibly through modulation of oxidative stress pathways.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several benzamide derivatives (Table 1), differing primarily in substituents on the aromatic rings and heterocyclic moieties.
Key Observations :
- Substituent Effects: The 4-fluorobenzamide core in the target compound balances electronic effects (electron-withdrawing fluorine) with moderate lipophilicity.
- Heterocyclic Moieties : The 1,1-dioxidotetrahydrothiophen-3-yl group provides a rigid, polar sulfone group, contrasting with the isoxazole in , which may enhance binding to aromatic residues in enzymes.
Structure-Activity Relationship (SAR) Insights
- Dimethylaminobenzyl Group: Present in both the target compound and , this group likely enhances solubility and passive diffusion through membranes.
- Sulfone vs. Isoxazole : The sulfone in the target compound may improve metabolic stability compared to the isoxazole in , which could be prone to oxidative degradation.
- Fluorine Substitution: The 4-fluoro group in the target compound vs.
Biological Activity
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C22H28N2O5S
- Molecular Weight : 432.53 g/mol
- CAS Number : 573970-70-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can include enzymes and receptors involved in disease pathways. The presence of a dimethylamino group enhances lipophilicity, potentially facilitating cell membrane penetration and increasing bioavailability.
Antiviral Activity
Research has shown that compounds similar to this compound exhibit antiviral properties, particularly against HIV. Modifications in the molecular structure have been linked to enhanced activity against various strains of the virus, including resistant mutants. For example, studies indicate that certain analogues demonstrate sub-micromolar activity against HIV strains resistant to standard treatments .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects on several cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected are still under investigation, but initial results are promising .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been shown to inhibit key enzymes involved in tumor growth and viral replication. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been optimized for enhanced binding affinity and selectivity towards HIV reverse transcriptase, which may be applicable to this compound as well .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antiviral activity against HIV with IC50 values below 100 nM. |
| Study 2 | Showed cytotoxic effects on breast cancer cell lines with an IC50 value of approximately 50 µM. |
| Study 3 | Investigated enzyme inhibition; found promising results against target enzymes involved in cancer proliferation. |
Research Findings
Recent studies have focused on optimizing the structure of related compounds to improve efficacy and reduce toxicity. Molecular modeling has been employed to predict binding interactions with target proteins, providing insights into how structural modifications can enhance biological activity .
Q & A
Q. Purity Optimization :
- Use HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the target compound .
- Monitor reactions via TLC (silica gel, UV visualization) and confirm intermediate structures with NMR (e.g., H and C) .
Basic: What analytical techniques are critical for structural validation?
Answer:
- NMR Spectroscopy :
- H NMR: Identify aromatic protons (δ 6.5–8.0 ppm), dimethylamino group (singlet at δ ~2.8–3.2 ppm), and sulfone protons (δ ~3.5–4.5 ppm) .
- F NMR: Confirm the presence of the 4-fluoro substituent (δ ~-110 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode with <5 ppm error) .
- X-ray Crystallography : Resolve stereochemical ambiguities (if crystalline) .
Basic: How can initial biological activity screening be designed?
Answer:
- In vitro assays :
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Modify substituents :
- Replace the 4-fluoro group with Cl or CF to assess electronic effects .
- Vary the tetrahydrothiophene-dioxide ring size (e.g., 5-membered vs. 6-membered sulfones) .
- Computational modeling :
Advanced: How to resolve contradictions in reported biological data across studies?
Answer:
- Reproducibility checks :
- Meta-analysis : Compare data across studies with standardized metrics (e.g., IC normalized to positive controls) .
Advanced: What strategies improve bioavailability for in vivo studies?
Answer:
- Salt formation : Convert the free base to a hydrochloride salt to enhance solubility .
- Prodrug design : Mask polar groups (e.g., sulfone) with ester linkages for improved membrane permeability .
- Pharmacokinetic profiling :
Advanced: How to investigate off-target effects in mechanistic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
